

What is the complete biosynthetic pathway of Chasmanine?

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An In-depth Technical Guide on the Biosynthetic Pathway of Chasmanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chasmanine is a complex C20-diterpenoid alkaloid (DA) found in plants of the Aconitum genus, notably Aconitum chasmanthum. These compounds are of significant interest due to their potent biological activities. While the complete biosynthetic pathway of **Chasmanine** has not been fully elucidated, substantial progress has been made in understanding the formation of its core atisine-type skeleton. This guide synthesizes the current knowledge on the biosynthetic route, from the universal terpenoid precursors to the proposed late-stage modifications leading to **Chasmanine**. It details the key enzyme families involved, outlines the general experimental protocols used for pathway discovery, and presents the available data in a structured format for scientific reference.

Introduction to Diterpenoid Alkaloid Biosynthesis

Diterpenoid alkaloids (DAs) are a large and structurally diverse class of specialized metabolites characterized by a complex nitrogen-containing diterpene skeleton. Their biosynthesis is a multi-stage process that begins with the universal isoprenoid pathway and proceeds through cyclization and extensive functionalization. The C20-DAs, such as those of the atisine type, are considered the foundational precursors for the more structurally complex C19 and C18-DAs.[1] [2] The biosynthesis of **Chasmanine** follows this general paradigm, originating from an atisine-



type intermediate. However, the precise enzymatic steps that tailor this core structure into the final **Chasmanine** molecule are currently an active area of research, with many of the specific enzymes yet to be functionally characterized.[3][4]

The Core Biosynthetic Pathway to the Atisine Skeleton

The formation of **Chasmanine** can be conceptually divided into three major stages: the assembly of the diterpene precursor, the formation of the core carbon skeleton, and the subsequent modifications including nitrogen incorporation and functional group tailoring.

Stage 1: Formation of the Universal C20 Precursor, Geranylgeranyl Pyrophosphate (GGPP)

Like all diterpenoids, the biosynthesis of **Chasmanine** begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are produced through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[5][6] Three molecules of IPP are sequentially condensed with one molecule of DMAPP by the enzyme Geranylgeranyl Pyrophosphate Synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).[4][5]

Stage 2: Diterpene Skeleton Formation via Terpene Synthases (TPS)

The formation of the characteristic polycyclic diterpene scaffold is a critical, branching point in the pathway. This stage is catalyzed by two classes of diterpene synthases (diTPS).

- Class II diTPS (CPS): The linear GGPP is first cyclized by an ent-copalyl diphosphate synthase (CPS) to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This is the committed step for the biosynthesis of this class of diterpenoids.[2][3]
- Class I diTPS (KSL): The ent-CPP intermediate is then acted upon by a kaurene synthase-like (KSL) enzyme. For atisine-type alkaloids, specific KSLs catalyze a further cyclization and rearrangement to form the tetracyclic diterpene, ent-atiserene.[2][3]



Recent studies in Aconitum species have successfully identified and functionally characterized several CPS and KSL genes responsible for producing the ent-atiserene skeleton, confirming this as the direct precursor to atisine-type alkaloids.[3]

Stage 3: Nitrogen Incorporation and Formation of the Atisine Core

Following the formation of the ent-atiserene skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s). These oxidations prepare the molecule for the incorporation of a nitrogen atom. Isotopic labeling experiments have pointed to L-serine as the likely nitrogen source.[1][7] Through a series of reactions likely involving transaminases, the nitrogen is incorporated to form the characteristic N-bridge, yielding the foundational C20-DA skeleton of atisine.

Stage 4: Proposed Late-Stage Modifications to Yield Chasmanine

The conversion of the atisine scaffold into **Chasmanine** involves a series of specific tailoring reactions. While the exact enzymes and their sequence of action remain to be definitively proven, these modifications are known to be catalyzed by specific enzyme families based on the structural differences between atisine and **Chasmanine**. These proposed steps include:

- Hydroxylation: The addition of hydroxyl groups at specific positions is catalyzed by
 Cytochrome P450s (CYP450s) and potentially 2-oxoglutarate-dependent dioxygenases (2ODDs). Transcriptome analyses of Aconitum species have revealed numerous candidate
 genes from these families that are co-expressed with other pathway genes.[2][8]
- O-Methylation: The hydroxyl groups are subsequently methylated by O-methyltransferases (OMTs) to form the methoxy groups present on the **Chasmanine** molecule.

The precise combination and order of these hydroxylation and methylation steps confer the final identity of **Chasmanine**.

Data Presentation: Key Enzymes and Intermediates



While specific quantitative data such as enzyme kinetic parameters (Kcat, Km) for the **Chasmanine** pathway are not available in the current literature, recent transcriptomic and metabolomic studies have identified key candidate genes and their products.

Biosynthetic Step	Precursor	Product	Enzyme Class	Candidate Genes (from Aconitum spp.)	Citation(s)
C20 Precursor Synthesis	IPP + DMAPP	GGPP	GGPPS	Identified in various Aconitum transcriptome	[5][9]
Diterpene Cyclization (Class II)	GGPP	ent-CPP	ent-CPS	AcCPS family	[2][3]
Diterpene Cyclization (Class I)	ent-CPP	ent-atiserene	KSL	AcKSL1, AcKSL2s	[2][3]
Nitrogen Incorporation	Oxidized ent- atiserene + L- serine	Atisine Skeleton	Transaminas e (TA)	Candidate TAs identified	[1][8]
Late-Stage Hydroxylation	Atisine Skeleton	Hydroxylated Intermediates	CYP450, 2- ODD	Numerous candidate CYP and 2- ODD genes	[2][8][10]
Late-Stage O- Methylation	Hydroxylated Intermediates	Chasmanine	ОМТ	Candidate OMT genes identified	[10][11]

Experimental Protocols: Elucidating the Pathway



The elucidation of complex biosynthetic pathways like that of **Chasmanine** relies on a multidisciplinary approach combining genetics, biochemistry, and analytical chemistry. Below are the general methodologies employed in this field.

Transcriptome Analysis and Candidate Gene Identification

This is often the first step in identifying pathway genes in a non-model organism.

- Tissue Selection: Plant tissues known to accumulate high levels of the target alkaloids (e.g., roots of Aconitum) are collected, often alongside tissues with low accumulation for comparative analysis.
- RNA Sequencing: Total RNA is extracted, and next-generation sequencing (e.g., Illumina) and long-read sequencing (e.g., PacBio) are performed to generate a comprehensive transcriptome.[3]
- Bioinformatic Analysis: The assembled transcriptome is annotated by comparing sequences against public databases (NCBI, KEGG, etc.). Genes are identified as candidates based on homology to known biosynthetic enzymes (e.g., TPS, CYP450s, OMTs).
- Co-expression Analysis: Candidate genes whose expression levels are highly correlated with the accumulation of DAs across different tissues or conditions are prioritized for functional characterization.[8]

Heterologous Expression and In Vitro Enzyme Assays

This method is used to confirm the function of candidate genes, particularly for terpene synthases.

- Gene Cloning: The full-length coding sequence of a candidate gene (e.g., a putative CPS or KSL) is amplified via PCR and cloned into an expression vector suitable for E. coli or yeast.
- Protein Expression and Purification: The vector is transformed into the expression host. Protein expression is induced, and the recombinant enzyme is purified, often via an affinity tag (e.g., His-tag).



- Enzymatic Assay: The purified enzyme is incubated in a reaction buffer with its putative substrate (e.g., GGPP for a CPS, or ent-CPP for a KSL) and necessary co-factors (e.g., Mg2+).
- Product Identification: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The product's mass spectrum is compared to that of an authentic standard to confirm the enzyme's function.[3]

Isotopic Labeling and Metabolite Analysis

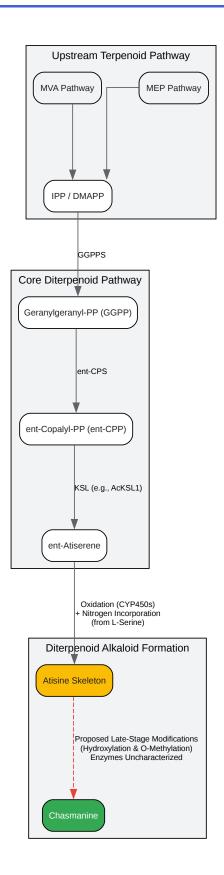
Feeding studies using labeled precursors help to trace the metabolic flow and confirm precursor-product relationships.

- Precursor Feeding: A stable isotope-labeled precursor (e.g., L-[13C,15N]Serine) is supplied to plantlets or cell cultures.[1]
- Metabolite Extraction: After an incubation period, metabolites are extracted from the plant tissue.
- LC-MS/MS Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The incorporation of the isotope into the downstream target molecule (e.g., Chasmanine) is confirmed by observing a corresponding mass shift, thereby validating the precursor's role in the pathway.[1]

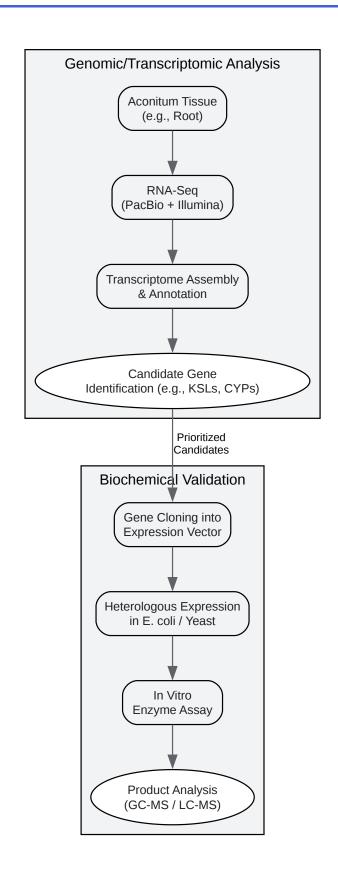
Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a representative experimental workflow.









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